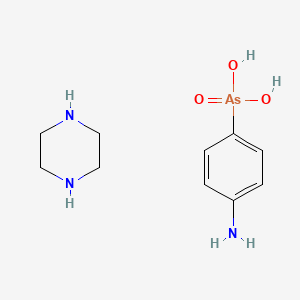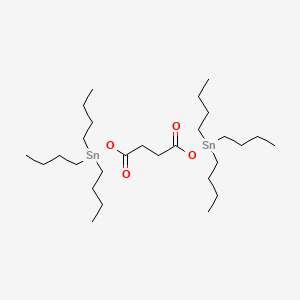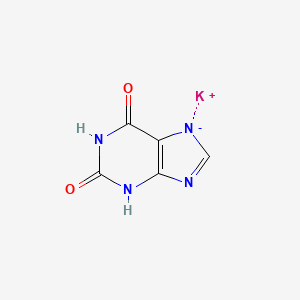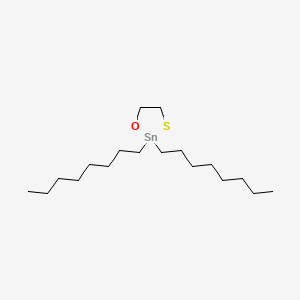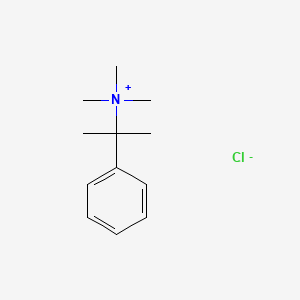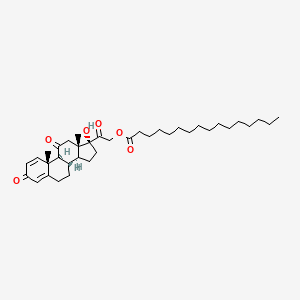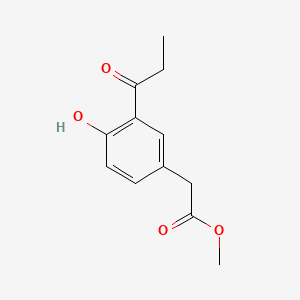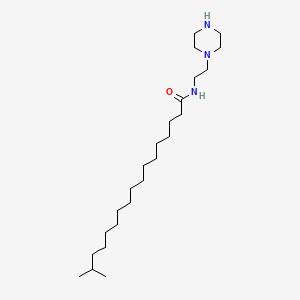
Isooctadecanoic acid, monoamide with piperazine-1-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecanoic acid, monoamide with piperazine-1-ethylamine is a compound that combines the properties of isooctadecanoic acid and piperazine-1-ethylamine. Isooctadecanoic acid is a long-chain fatty acid, while piperazine-1-ethylamine is a compound containing a piperazine ring and an ethylamine group. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isooctadecanoic acid, monoamide with piperazine-1-ethylamine typically involves the reaction of isooctadecanoic acid with piperazine-1-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: Isooctadecanoic acid, monoamide with piperazine-1-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Isooctadecanoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of isooctadecanoic acid, monoamide with piperazine-1-ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Octadecanoic acid, monoamide with piperazine-1-ethylamine
- Hexadecanoic acid, monoamide with piperazine-1-ethylamine
- Dodecanoic acid, monoamide with piperazine-1-ethylamine
Comparison: Isooctadecanoic acid, monoamide with piperazine-1-ethylamine is unique due to its specific combination of a long-chain fatty acid and a piperazine-1-ethylamine moiety. This combination imparts distinct chemical and physical properties, such as enhanced solubility and stability, compared to similar compounds. Additionally, its specific structure may result in unique biological activities and applications .
Properties
CAS No. |
93920-31-1 |
|---|---|
Molecular Formula |
C24H49N3O |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
16-methyl-N-(2-piperazin-1-ylethyl)heptadecanamide |
InChI |
InChI=1S/C24H49N3O/c1-23(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)26-19-22-27-20-17-25-18-21-27/h23,25H,3-22H2,1-2H3,(H,26,28) |
InChI Key |
JZGMOXSXFJYBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


